molecular formula C6H9ClN4 B15255159 1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15255159
M. Wt: 172.61 g/mol
InChI Key: RBCOSYDAVDGDTH-GORDUTHDSA-N
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Description

1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a triazole-based compound featuring a 3-chloro-2-methylprop-2-en-1-yl substituent.

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

1-[(E)-3-chloro-2-methylprop-2-enyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9ClN4/c1-5(2-7)3-11-4-9-6(8)10-11/h2,4H,3H2,1H3,(H2,8,10)/b5-2+

InChI Key

RBCOSYDAVDGDTH-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\Cl)/CN1C=NC(=N1)N

Canonical SMILES

CC(=CCl)CN1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s alkenyl substituent contrasts with aromatic substituents in analogs (Table 1). Key differences include:

  • Lipophilicity : The alkenyl chain may improve membrane permeability relative to aromatic analogs, influencing bioavailability .

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-Chloro-2-methylprop-2-en-1-yl C₇H₁₀ClN₄* 185.63 Alkenyl chain; chloro and methyl groups
1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 3-Chlorobenzyl C₉H₉ClN₄ 208.65 Aromatic; planar structure
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorobenzyl C₉H₉ClN₄ 208.65 Ortho-substitution; steric hindrance
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 Electron-withdrawing fluorine

*Calculated based on substituent and triazole core.

Biological Activity

1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₈ClN₃
  • Molar Mass : 173.61 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the compound's structure.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and antitumor properties. The triazole moiety is known for its diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate activity
Enterobacter aerogenesModerate activity
Bacillus cereusModerate activity

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Similar triazole derivatives have shown promise in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for microbial growth or cancer cell survival.
  • Disruption of Membrane Integrity : The compound may affect the integrity of cellular membranes in target organisms or cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

A notable study evaluated the efficacy of various triazole derivatives, including those structurally related to our compound, against resistant strains of bacteria and cancer cell lines. The results indicated that these compounds could serve as lead candidates for drug development due to their low cytotoxicity and significant selectivity indices.

Study Findings

In vitro tests showed that certain derivatives exhibited IC₅₀ values below 10 µM against cancer cell lines while maintaining high selectivity indices for normal cells. This suggests a favorable therapeutic window for further development.

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